molecular formula C15H13IO4 B13772885 3,4-Dimethoxyphenyl 2-iodobenzoate

3,4-Dimethoxyphenyl 2-iodobenzoate

Cat. No.: B13772885
M. Wt: 384.16 g/mol
InChI Key: LZMRWVKNBDPIGH-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 2-iodobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two methoxy groups attached to a phenyl ring and an iodine atom attached to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl 2-iodobenzoate typically involves the esterification of 3,4-dimethoxyphenol with 2-iodobenzoic acid. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient coupling reagents and catalysts can be applied to scale up the production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl 2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Uses reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted phenyl benzoates.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl 2-iodobenzoate is primarily related to its ability to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxyphenyl 2-iodobenzoate is unique due to its combination of methoxy and iodine substituents, which provide distinct reactivity patterns and potential applications in various fields of research. Its ability to undergo diverse chemical transformations makes it a valuable compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H13IO4

Molecular Weight

384.16 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) 2-iodobenzoate

InChI

InChI=1S/C15H13IO4/c1-18-13-8-7-10(9-14(13)19-2)20-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3

InChI Key

LZMRWVKNBDPIGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2I)OC

Origin of Product

United States

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